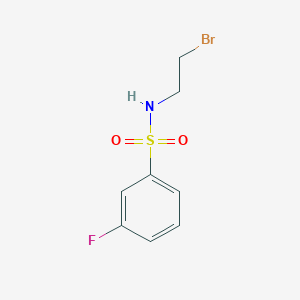
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a chromen backbone with methoxy and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylchromen and 4-methylpent-3-en-1-ol.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating certain diseases or conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol involves its interaction with specific molecular targets and pathways. For example:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes, leading to microbial inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromene
- 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol
Comparison
Compared to similar compounds, 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol is unique due to its specific substitution pattern on the chromen backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89462-14-6 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
7-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol |
InChI |
InChI=1S/C17H22O3/c1-12(2)6-5-8-17(3)9-7-14-15(18)10-13(19-4)11-16(14)20-17/h6-7,9-11,18H,5,8H2,1-4H3 |
InChI-Schlüssel |
RBUHZIHYZIMEHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1(C=CC2=C(C=C(C=C2O1)OC)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


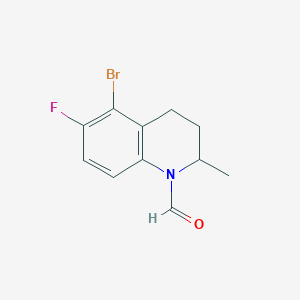
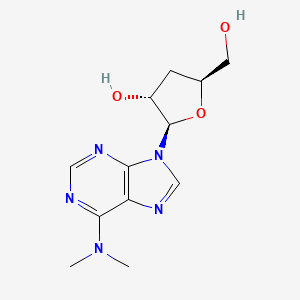
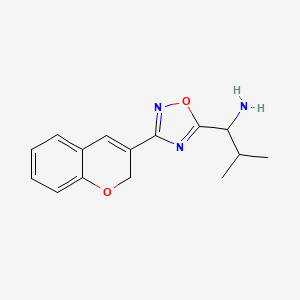

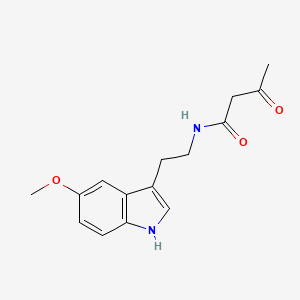
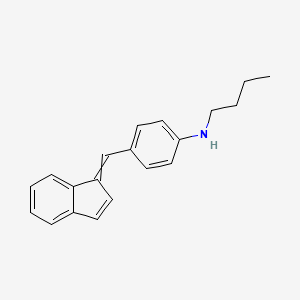
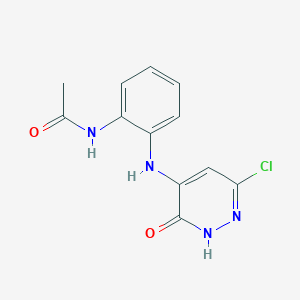

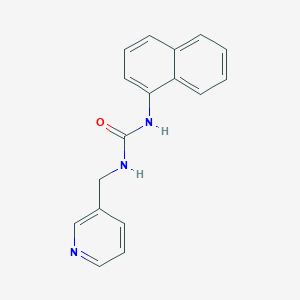


![Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11846316.png)
